1-Bromo-3-n-butyloxy-4-fluorobenzene

Overview

Description

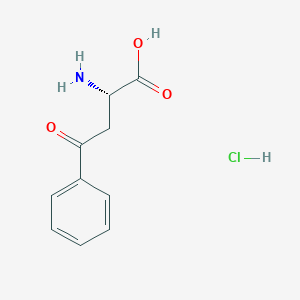

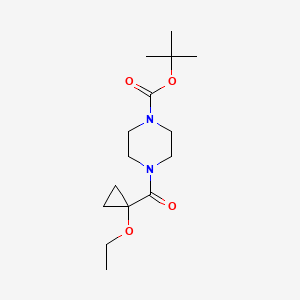

1-Bromo-3-n-butyloxy-4-fluorobenzene is an important organic compound which is widely used in various fields of research and industry. It is a derivative of benzene, with a bromine atom bonded para to a fluorine atom .

Molecular Structure Analysis

1-Bromo-3-n-butyloxy-4-fluorobenzene contains total 25 bond(s); 13 non-H bond(s), 6 multiple bond(s), 4 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 ether(s) (aromatic) .Chemical Reactions Analysis

1-Bromo-4-fluorobenzene is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds . It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds, such as the pesticides Flusilazole .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-3-n-butyloxy-4-fluorobenzene include a molecular formula of C10H12BrFO and a molecular weight of 247.1 g/mol.Scientific Research Applications

Synthesis and Radiochemical Applications

- The synthesis of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene, closely related to the specified compound, has been explored for its potential in 18F-arylation reactions, which are pivotal in the preparation of radiopharmaceuticals for PET imaging. Different pathways, including the use of symmetrical bis-(4-bromphenyl)iodonium bromide, have been investigated to achieve high radiochemical yields, indicating the relevance of such compounds in developing diagnostic agents (Ermert et al., 2004).

Photodissociation Studies

- Research involving 1-bromo-4-fluorobenzene under ultraviolet photodissociation provides insights into the molecular behavior of bromo-fluorobenzenes. The study showcases how the substitution of a fluorine atom affects the translational energy distribution and photofragmentation process, suggesting the compound's utility in studying reaction mechanisms and energy distribution in photodissociated molecules (Gu et al., 2001).

Palladium-Promoted Cross-Coupling Reactions

- The utility of 1-bromo-4-fluorobenzene in palladium-promoted cross-coupling reactions with organostannanes has been demonstrated, outlining a method for introducing [4-F-18]fluorophenyl structures into complex molecules. This showcases the compound's potential in synthesizing highly functional molecules for various applications, including pharmaceuticals and materials science (Forngren et al., 1998).

Spectroscopy and Computational Modeling

- Studies involving 1-bromo-3-fluorobenzene have utilized spectroscopic techniques and computational modeling to explore its electronic properties, vibrational frequencies, and reaction mechanisms. Such research highlights the compound's role in developing understanding of molecular structures, behaviors, and applications in materials science and chemistry (Mahadevan et al., 2011).

Green Chemistry and Catalysis

- Research on Suzuki-Miyaura C-C coupling reactions catalyzed by supported Pd nanoparticles highlights the synthesis of fluorinated biphenyl derivatives, demonstrating the importance of such reactions in green chemistry. The versatility and efficiency observed in coupling reactions involving bromo-fluorobenzenes suggest potential methodologies for synthesizing environmentally benign compounds with applications in pharmaceuticals and novel materials (Erami et al., 2017).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-bromo-2-butoxy-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO/c1-2-3-6-13-10-7-8(11)4-5-9(10)12/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDYVSOMXTVVLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-n-butyloxy-4-fluorobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

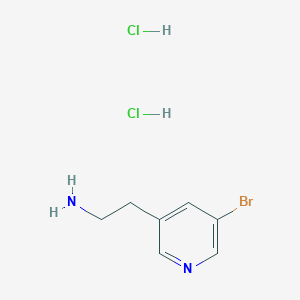

![(2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol](/img/structure/B1381172.png)

![2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride](/img/structure/B1381179.png)

![1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride](/img/structure/B1381186.png)